5-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound showed a 40-fold weaker potency compared with 5, and 26 (IC50 94 nM) was even less potent. With the 5-chlorothiophene residue identified, the amide linker proved to be optimal .Physical And Chemical Properties Analysis
The compound has an average weight of 471.978 and a monoisotopic weight of 471.068939916. Its chemical formula is C19H22ClN3O5S2 .Scientific Research Applications
Antithrombotic Agent
The compound is a novel antithrombotic agent . It is a potent and selective direct Factor Xa inhibitor with excellent in vivo antithrombotic activity .
Factor Xa Inhibitor
Factor Xa plays a central role in the blood coagulation cascade . Inhibition of Factor Xa produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Oral Bioavailability
The compound has good oral bioavailability . This is a significant advantage over current antithrombotic therapies .
Binding Mode
The X-ray crystal structure of the compound in complex with human Factor Xa clarified the binding mode and the stringent requirements for high affinity .
Clinical Development
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Safety And Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-10-9-11(4-5-12(10)18-8-2-3-14(18)19)17-23(20,21)15-7-6-13(16)22-15/h4-7,9,17H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLSJIRNDYXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
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